molecular formula C17H19FN2O5S B2398984 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione CAS No. 2034530-18-0

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione

Cat. No.: B2398984
CAS No.: 2034530-18-0
M. Wt: 382.41
InChI Key: BYJMYMLHODXNQM-UHFFFAOYSA-N
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Description

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a sophisticated chemical hybrid compound incorporating both a 1,4-thiazepane-1,1-dioxide scaffold and a piperidine-2,6-dione moiety, designed for advanced pharmacological research applications. This compound features strategic structural elements including a 2-fluorophenyl aromatic system and sulfone group, which may enhance target binding affinity and metabolic stability in biological systems. The piperidine-2,6-dione component is structurally analogous to known immunomodulatory agents , suggesting potential applications in investigating immune-oncology pathways and protein degradation technologies. The 1,4-thiazepane scaffold represents an underutilized heterocyclic system in medicinal chemistry that may offer novel interaction profiles with biological targets. Researchers can employ this compound to explore inflammatory signaling pathways , kinase modulation , and epigenetic regulation mechanisms. The fluorophenyl substitution pattern suggests potential central nervous system activity, possibly related to neurological disorder research . This multi-functional compound enables investigation of novel therapeutic approaches for autoimmune conditions , oncological targets , and central nervous system disorders , representing a valuable tool for expanding understanding of complex disease mechanisms and developing next-generation therapeutics. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

4-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S/c18-13-4-2-1-3-12(13)14-5-6-20(7-8-26(14,24)25)17(23)11-9-15(21)19-16(22)10-11/h1-4,11,14H,5-10H2,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJMYMLHODXNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3CC(=O)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the multicomponent reaction involving β-ketoester, aldehydes, and substituted anilines in the presence of catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the thiazepane or piperidine rings.

Scientific Research Applications

4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its interactions with biological molecules and potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for developing new pharmaceuticals with specific therapeutic targets.

    Industry: It can be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the thiazepane and piperidine rings contribute to its overall stability and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Potential Therapeutic Implications

While direct biological data for the target compound are unavailable, structural analogs highlight trends:

  • Piperidine-2,6-dione derivatives are explored in immunomodulation (e.g., patents for systemic lupus erythematosus ).
  • Thiazepane-sulfone systems may improve kinase inhibition due to conformational rigidity .

Biological Activity

The compound 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione represents a novel class of thiazepane derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C17H18FN3O4SC_{17}H_{18}FN_3O_4S, with a molecular weight of approximately 379.4 g/mol . The structure includes a thiazepane ring, which contributes to its stability and reactivity, alongside a fluorophenyl group that may enhance its biological activity through improved lipophilicity and binding affinity to target proteins.

The biological activity of 4-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Potential Targets

  • Dihydrofolate Reductase (DHFR) : Similar compounds have shown promising inhibitory effects against DHFR, an essential enzyme in folate metabolism critical for DNA synthesis and cellular proliferation .
  • Antimicrobial Activity : Compounds with similar thiazepane structures have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity.

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and highlights the significance of structural modifications on their efficacy:

Compound NameBiological ActivityIC50 (µM)Notes
4-Piperidine-based ThiosemicarbazonesDHFR Inhibition13.70 - 47.30Highest activity observed in derivative 5p
7-(2-Fluorophenyl)-1,4-thiazepane 1,1-dioxideAntimicrobialN/AExhibits broad-spectrum activity
Benzothiazepine DerivativesAnticonvulsantN/AStructural similarity to thiazepanes enhances bioactivity

Study 1: Inhibition of DHFR

A recent study evaluated a series of piperidine-based thiosemicarbazones for their inhibitory effects on DHFR. The results indicated that structural modifications significantly impacted the inhibitory potential, guiding further drug design efforts . The most potent derivative exhibited an IC50 value of 13.70 µM , indicating strong inhibition compared to standard drugs like Methotrexate.

Study 2: Antimicrobial Properties

Research into thiazepane derivatives has shown promising antimicrobial activity. For instance, compounds structurally related to 7-(2-fluorophenyl)-1,4-thiazepane have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests that the novel compound may also possess similar properties worth exploring.

Q & A

Basic Research: What are the optimal synthetic routes for 4-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione, and how can reaction yields be systematically improved?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling the thiazepane-dioxide moiety with the piperidine-2,6-dione core. To optimize yields:

  • Use factorial design experiments to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2^3 factorial design can identify interactions between reagents and conditions .
  • Monitor intermediates via HPLC or LC-MS (as in ’s assay protocol) to ensure purity before proceeding to subsequent steps .
  • Employ microwave-assisted synthesis for time-sensitive steps, which enhances reaction efficiency compared to conventional heating .

Basic Research: Which analytical techniques are most robust for characterizing structural integrity and purity of this compound?

Methodological Answer:

  • HPLC with UV/Vis detection : Use a C18 column and mobile phase of methanol:buffer (65:35), adjusted to pH 4.6 with sodium acetate and sodium 1-octanesulfonate, as validated in .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, cross-referenced with PubChem’s computed data (e.g., InChIKey, exact mass) .
  • NMR spectroscopy : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from the fluorophenyl and thiazepane-dioxide groups .

Advanced Research: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to simulate reaction pathways, such as sulfone stabilization in the thiazepane-dioxide group, as proposed in ’s reaction design framework .
  • Molecular docking : Screen against target proteins (e.g., kinases or proteasomes) using software like AutoDock Vina. Validate predictions with in vitro binding assays .
  • Machine learning : Train models on PubChem’s dataset of fluorinated heterocycles to predict solubility or metabolic stability .

Advanced Research: What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) modeling : Integrate in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) data to predict bioavailability. Adjust dosing regimens using physiologically based PK (PBPK) models .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C or ³H) to quantify accumulation in target organs versus plasma .
  • Evaluate pH-dependent stability : Simulate gastrointestinal or lysosomal conditions (pH 1.2–5.0) to identify degradation products, as outlined in ’s buffer system .

Advanced Research: How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Meta-analysis of dose-response curves : Normalize data using Hill slopes and EC₅₀ values to account for assay variability .
  • Cross-validate assays : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Control for stereochemical purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as impurities in the piperidine-2,6-dione core may skew results .

Advanced Research: What methodologies assess the compound’s stability under varying environmental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H₂O₂) for 2–4 weeks. Monitor degradation via HPLC and identify products using HRMS .
  • Light sensitivity testing : Use ICH Q1B guidelines with a xenon lamp to simulate UV/Vis exposure. Correlate degradation rates with computational predictions of photolytic susceptibility .
  • Solid-state stability : Characterize polymorphs via X-ray diffraction and DSC to identify the most stable crystalline form for long-term storage .

Advanced Research: How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 screening : Identify gene knockouts that rescue or enhance the compound’s effect, highlighting pathways involved .
  • Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map direct molecular targets .
  • Single-cell RNA sequencing : Profile transcriptional changes in treated vs. untreated cells to uncover secondary mechanisms or off-target effects .

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